Tirofiban HCl

Descripción general

Descripción

Tirofiban hydrochloride is a hydrochloride. It contains a tirofiban.

Tirofiban Hydrochloride is the hydrochloride salt form of tirofiban, a non-peptide tyrosine derivative with anticoagulant property. Tirofiban antagonizes fibrinogen binding to the platelet cell surface receptor, glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. The antagonism prevents adenylyl cyclase activation, which mediated via GP IIb/IIIa receptor complex, and results in decreased levels of cAMP and thereby interferes with platelet membrane function and subsequent platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time.

Tyrosine analog and PLATELET GLYCOPROTEIN GPIIB-IIIA COMPLEX antagonist that inhibits PLATELET AGGREGATION and is used in the treatment of ACUTE CORONARY SYNDROME.

See also: Tirofiban (has active moiety).

Mecanismo De Acción

Target of Action

Tirofiban Hydrochloride primarily targets the platelet glycoprotein (GP) IIb/IIIa receptor . This receptor plays a crucial role in platelet aggregation and clot formation .

Mode of Action

Tirofiban Hydrochloride is a non-peptide reversible antagonist of the platelet GP IIb/IIIa receptor . It inhibits the interaction of fibrinogen with the GP IIb/IIIa receptor, which is the major platelet surface receptor involved in platelet aggregation . By blocking this receptor, Tirofiban Hydrochloride helps prevent the formation of blood clots .

Biochemical Pathways

The GP IIb/IIIa receptor is a key player in the platelet aggregation pathway . When Tirofiban Hydrochloride inhibits this receptor, it disrupts the pathway and prevents platelets from sticking together to form clots. This action reduces the risk of thrombotic cardiovascular events in patients with non-ST elevation acute coronary syndrome .

Pharmacokinetics

Tirofiban Hydrochloride has a protein binding of approximately 65% . It undergoes minimal metabolism and is eliminated through urine and feces . The half-life of Tirofiban Hydrochloride is about 2 hours , indicating that it is rapidly cleared from the body.

Result of Action

The molecular and cellular effects of Tirofiban Hydrochloride’s action primarily involve the prevention of blood clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . By inhibiting platelet aggregation, Tirofiban Hydrochloride reduces the risk of thrombotic cardiovascular events .

Action Environment

The action of Tirofiban Hydrochloride can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s overall health status, the presence of other medications, and individual patient characteristics. It’s also important to note that Tirofiban Hydrochloride should be used with caution in patients with a history of bleeding diathesis, major surgical procedure, or severe physical trauma within the previous month .

Análisis Bioquímico

Biochemical Properties

Tirofiban Hydrochloride plays a significant role in biochemical reactions. It acts as a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor . This receptor is a major platelet surface receptor involved in platelet aggregation . By inhibiting this receptor, Tirofiban Hydrochloride prevents fibrinogen from binding to the GP IIb/IIIa receptor, thus blocking platelet aggregation .

Cellular Effects

Tirofiban Hydrochloride has profound effects on various types of cells and cellular processes. It prevents the blood from clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . It influences cell function by inhibiting platelet aggregation, which is a crucial step in the formation of a clot .

Molecular Mechanism

The mechanism of action of Tirofiban Hydrochloride involves its interaction with biomolecules at the molecular level. It acts as a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor . This receptor is the major platelet surface receptor involved in platelet aggregation . By inhibiting this receptor, Tirofiban Hydrochloride prevents the formation of thrombi, which are the major atherosclerotic complications in the development, progression, and resolution of acute ischemic stroke .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tirofiban Hydrochloride change over time. It has been shown to reduce ischemic events at 48 hours following infusion when compared to standard heparin therapy . It inhibits ex vivo platelet aggregation in a dose- and concentration-dependent manner .

Dosage Effects in Animal Models

The effects of Tirofiban Hydrochloride vary with different dosages in animal models. For instance, it has been demonstrated to cross the placenta in pregnant rats and rabbits . Although the doses employed in these studies were a multiple of those used in human beings, no adverse effects on the offspring in both animals have been seen .

Metabolic Pathways

Tirofiban Hydrochloride is involved in metabolic pathways that involve the GP IIb/IIIa receptor. It acts as a non-peptide reversible antagonist of this receptor, preventing fibrinogen from binding to it and thus blocking platelet aggregation .

Transport and Distribution

Tirofiban Hydrochloride is transported and distributed within cells and tissues. It is cleared from the plasma largely by renal excretion, with about 65% of an administered dose appearing in urine and about 25% in feces, both largely as unchanged Tirofiban Hydrochloride .

Subcellular Localization

The subcellular localization of Tirofiban Hydrochloride is primarily at the platelet glycoprotein (GP) IIb/IIIa receptor, where it acts as a non-peptide reversible antagonist . This receptor is the major platelet surface receptor involved in platelet aggregation .

Actividad Biológica

Tirofiban hydrochloride is a potent non-peptidal antagonist of the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation. This compound is primarily used in clinical settings to manage acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI). The biological activity of tirofiban is characterized by its ability to inhibit platelet aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction.

Tirofiban functions as a reversible antagonist that prevents fibrinogen from binding to the GP IIb/IIIa receptor on platelets. This inhibition of platelet aggregation occurs in a dose-dependent manner:

- Inhibition Rate : Over 90% inhibition of platelet aggregation can be achieved within 30 minutes of intravenous infusion.

- Reversibility : The effects are reversible upon cessation of the drug, with platelet function returning to baseline levels within approximately 8 hours post-infusion .

Pharmacodynamics

The pharmacodynamic properties of tirofiban are significant for its clinical efficacy:

- Efficacy in ACS : Clinical studies have demonstrated that tirofiban significantly reduces the incidence of adverse cardiovascular events in patients with unstable angina and those undergoing PCI. For example, a study reported a 32% relative risk reduction in major adverse cardiac events (MACE) at 7 days compared to standard therapy .

- Bleeding Risks : While effective, higher doses of tirofiban have been associated with increased bleeding complications. A recent study indicated that lower doses could achieve similar clinical outcomes with reduced bleeding risks .

Pharmacokinetics

Understanding the pharmacokinetics of tirofiban is essential for optimizing its therapeutic use:

- Half-Life : Approximately 2 hours.

- Volume of Distribution : Ranges from 22 to 42 liters.

- Clearance : Plasma clearance varies between 213 to 314 mL/min in healthy subjects and is lower in patients with coronary artery disease (152 to 267 mL/min) due to renal clearance accounting for a significant portion .

- Protein Binding : Tirofiban exhibits low protein binding (about 35%), which is concentration-independent within therapeutic ranges .

Clinical Studies and Findings

Several studies highlight the biological activity and clinical applications of tirofiban:

- Efficacy in PCI :

- Low-Dose Tirofiban :

-

Platelet Function Studies :

- Research comparing different dosing regimens (low vs. high doses) indicated that medium and high doses significantly reduced platelet counts, which correlated with enhanced platelet inhibition rates. Notably, the low-dose group exhibited fewer bleeding complications while maintaining effective platelet inhibition .

Data Summary

The following table summarizes key pharmacological properties and clinical outcomes associated with tirofiban:

| Parameter | Value/Outcome |

|---|---|

| Mechanism | GP IIb/IIIa receptor antagonist |

| Peak Inhibition | >90% within 30 minutes |

| Half-Life | ~2 hours |

| Volume of Distribution | 22 - 42 L |

| Plasma Clearance | Healthy: 213 - 314 mL/min; CAD: 152 - 267 mL/min |

| Efficacy in ACS | 32% RR reduction in MACE at 7 days |

| Bleeding Risk | Increased with higher doses |

Aplicaciones Científicas De Investigación

Clinical Applications in Acute Coronary Syndromes

Tirofiban is primarily indicated for patients with ACS, including unstable angina and non-ST elevation myocardial infarction (NSTEMI). The drug is administered to reduce the risk of thrombotic events during PCI.

Efficacy in Reducing Myocardial Ischemia

Clinical studies have demonstrated that tirofiban effectively reduces myocardial ischemia and improves clinical outcomes. A meta-analysis revealed that patients receiving tirofiban had significantly lower rates of major adverse cardiovascular events (MACE) compared to those receiving standard therapy alone .

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| SaTIS Trial | 300 patients with ACS | Tirofiban + standard care | Reduced MACE by 30% |

| SETIS Trial | 250 patients with acute stroke | Tirofiban | Improved recanalization rates |

Safety Profile

The safety profile of tirofiban has been assessed in various studies. While it is generally well-tolerated, there are reports of thrombocytopenia, particularly after re-exposure to the drug. One case study highlighted a patient who developed severe thrombocytopenia following repeated administration, necessitating close monitoring of platelet counts .

Applications in Percutaneous Coronary Interventions

Tirofiban is commonly used during PCI procedures to enhance outcomes by preventing thrombus formation.

Impact on Post-PCI Outcomes

Research indicates that tirofiban administration during PCI leads to improved outcomes, including reduced rates of stent thrombosis and myocardial infarction post-procedure. A study involving over 500 patients showed that those treated with tirofiban had a significantly lower incidence of stent thrombosis compared to controls .

| Outcome Measure | Tirofiban Group | Control Group |

|---|---|---|

| Stent Thrombosis Rate | 2% | 6% |

| Myocardial Infarction Rate | 1% | 4% |

Case Studies

In a notable case report, a patient undergoing PCI experienced an acute reaction to tirofiban, resulting in severe thrombocytopenia. This incident underscores the importance of monitoring platelet levels during treatment .

Broader Therapeutic Potential

Beyond its primary use in ACS and PCI, tirofiban has shown promise in other clinical scenarios.

Acute Ischemic Stroke

Emerging evidence suggests that tirofiban may be beneficial in managing acute ischemic stroke by enhancing reperfusion rates when administered alongside thrombolytics .

Other Cardiovascular Conditions

Tirofiban has also been investigated for its potential applications in other cardiovascular conditions where platelet aggregation plays a critical role, such as peripheral artery disease and acute limb ischemia .

Análisis De Reacciones Químicas

Substitution Reaction

4-(4-pyridyl) butyryl chloride is converted to 4-(4-pyridyl) butyl iodide using iodide salts. This step avoids toxic reagents like bromine, improving safety and yield (85-92% reported) .

Condensation Reaction

N-butylsulfonyl-L-tyrosine ethyl ester reacts with 4-(4-pyridyl) butyl iodide under basic conditions (e.g., K₂CO₃ or NaH). The reaction forms N-(butylsulfonyl)-O-[4-(4-pyridyl)butyl]-L-tyrosine ethyl ester .

Reduction Reaction

The pyridine ring in the intermediate is hydrogenated to a piperidine ring using:

-

Catalysts : Pd/C or Raney nickel

-

Conditions : 1.3–1.5 MPa H₂, 60°C, 6–8 hours

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 10% Pd/C | 1.5 | 60 | 95.7 |

| Raney Ni | 1.3 | 60 | 93.5 |

Data source: Patent CN104447509A

Salification

The free base is treated with concentrated HCl in ethyl formate to form Tirofiban hydrochloride monohydrate. The product is isolated via crystallization, achieving ≥99% purity .

Reduction of Pyridine to Piperidine

Hydrogenation of the pyridine ring occurs via catalytic hydrogenation. Pd/C facilitates H₂ dissociation, enabling π-bond saturation in the aromatic ring. The reaction is stereospecific, preserving the L-tyrosine configuration .

Salt Formation

Tirofiban’s tertiary amine reacts with HCl in a 1:1 molar ratio, forming a stable hydrochloride salt. Ethyl formate acts as a non-polar solvent, enhancing crystallization efficiency .

Catalyst Performance

-

Pd/C : Higher yield (95.7%) but requires rigorous filtration to remove residual palladium.

-

Raney Ni : Cost-effective but slightly lower yield (93.5%) due to slower kinetics .

Solvent Optimization

-

Acetic acid improves solubility during reduction but requires neutralization post-reaction.

-

Ethanol simplifies purification but may lower reaction rates .

Research Findings and Optimization

This synthesis route avoids hazardous reagents (e.g., bromine) and reduces steps compared to earlier methods, enhancing industrial viability .

Propiedades

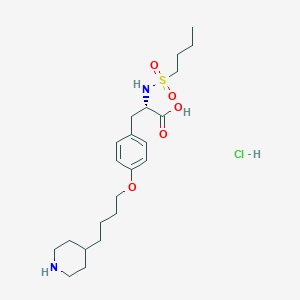

IUPAC Name |

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAAPJPFZPHHBC-FGJQBABTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048635 | |

| Record name | Tirofiban hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150915-40-5 | |

| Record name | Tirofiban hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150915-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tirofiban hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirofiban hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIROFIBAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.